molecular formula C17H18BrN5O B2918138 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide CAS No. 2034376-80-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide

Cat. No. B2918138
CAS RN: 2034376-80-0
M. Wt: 388.269
InChI Key: FUDAWFWBVQFVFC-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.

Scientific Research Applications

Chemical Synthesis and Pharmacological Studies

The chemical structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide pertains to a class of compounds with significant pharmacological potential. Research into similar triazolopyrimidine derivatives reveals a wide range of synthesis methods and biological activities, highlighting the versatility of this scaffold in drug discovery.

  • Antiasthma Agents : Triazolopyrimidines have been identified as mediator release inhibitors, potentially beneficial in treating asthma. These compounds are synthesized through a series of reactions starting from arylamidines, with some derivatives exhibiting promising pharmacological activities (Medwid et al., 1990).

  • Analgesic and Anti-inflammatory Activities : A study on pyrazolo[1,5-a]pyrimidine derivatives, including those with triazolopyrimidine structures, showed significant analgesic and anti-inflammatory effects. These effects suggest the compound's potential for development into novel therapeutics for pain and inflammation management (Shaaban et al., 2008).

  • Antibacterial Activity : Novel derivatives containing the triazolopyrimidine ring have been synthesized and shown to possess antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. This discovery opens avenues for new antibiotics based on the triazolopyrimidine scaffold (Lahmidi et al., 2019).

  • Anticancer Potential : Research into 3-heteroarylindoles with triazolopyrimidine derivatives has highlighted moderate to high anticancer activity against specific cancer cell lines. These findings support the continued investigation of triazolopyrimidine compounds for cancer therapy applications (Abdelhamid et al., 2016).

  • Antimicrobial Agents : The synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones has yielded compounds with excellent antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents to combat resistant microbial strains (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

3-(2-bromophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O/c18-15-6-2-1-5-14(15)7-8-16(24)19-9-3-4-13-10-20-17-21-12-22-23(17)11-13/h1-2,5-6,10-12H,3-4,7-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDAWFWBVQFVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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